Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 868230-98-2
VCID: VC3268133
InChI: InChI=1S/C15H18Cl3NO6S/c16-15(17,18)7-24-14(23)19-10-12(22)11(21)9(6-20)25-13(10)26-8-4-2-1-3-5-8/h1-5,9-13,20-22H,6-7H2,(H,19,23)/t9-,10-,11-,12+,13-/m0/s1
SMILES: C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)NC(=O)OCC(Cl)(Cl)Cl
Molecular Formula: C15H18Cl3NO6S
Molecular Weight: 446.7 g/mol

Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside

CAS No.: 868230-98-2

Cat. No.: VC3268133

Molecular Formula: C15H18Cl3NO6S

Molecular Weight: 446.7 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside - 868230-98-2

Specification

CAS No. 868230-98-2
Molecular Formula C15H18Cl3NO6S
Molecular Weight 446.7 g/mol
IUPAC Name 2,2,2-trichloroethyl N-[(2S,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]carbamate
Standard InChI InChI=1S/C15H18Cl3NO6S/c16-15(17,18)7-24-14(23)19-10-12(22)11(21)9(6-20)25-13(10)26-8-4-2-1-3-5-8/h1-5,9-13,20-22H,6-7H2,(H,19,23)/t9-,10-,11-,12+,13-/m0/s1
Standard InChI Key LCQAHPRLLBMKDG-NWBUJAPZSA-N
Isomeric SMILES C1=CC=C(C=C1)S[C@H]2[C@H]([C@H]([C@H]([C@@H](O2)CO)O)O)NC(=O)OCC(Cl)(Cl)Cl
SMILES C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)NC(=O)OCC(Cl)(Cl)Cl
Canonical SMILES C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)NC(=O)OCC(Cl)(Cl)Cl

Introduction

Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside is a complex carbohydrate derivative, specifically a thioglycoside, which plays a significant role in carbohydrate synthesis. This compound is used as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds under mild conditions. Its structure includes a trichloroethoxyformamido group, which enhances reactivity and allows for precise control over glycosylation reactions.

Synthesis and Applications

This compound is synthesized through a series of chemical reactions involving the formation of thioglycosides and the introduction of the trichloroethoxyformamido group. It is primarily used in the synthesis of oligosaccharides, glycopeptides, and other glycoconjugates. The beta-anomeric configuration of the compound ensures stereoselective synthesis, which is crucial for maintaining the structural integrity of the final products.

Solubility and Handling

To enhance solubility, the compound can be dissolved in an appropriate solvent and heated to 37°C, followed by ultrasonic treatment. Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month to maintain stability.

Solvent PreparationVolume (mL) for 1 mg, 5 mg, 10 mg
1 mM Stock Solution2.2385 mL, 11.1927 mL, 22.3854 mL
5 mM Stock Solution0.4477 mL, 2.2385 mL, 4.4771 mL
10 mM Stock Solution0.2239 mL, 1.1193 mL, 2.2385 mL

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